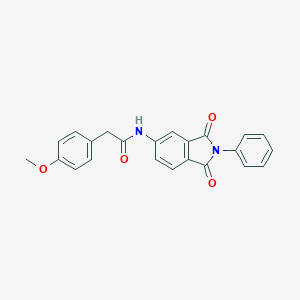
N-(biphenyl-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, commonly known as BISA, is a novel compound with potential applications in scientific research. BISA is a small molecule that has been synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of BISA is not fully understood. However, it is believed that BISA inhibits the activity of enzymes by binding to their active sites or allosteric sites. BISA may also interact with cellular membranes and modulate their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BISA has been shown to have various biochemical and physiological effects. BISA has been shown to inhibit the activity of cholinesterases and tyrosinases, which are involved in the regulation of neurotransmitter levels and melanin synthesis, respectively. BISA has also been shown to have anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BISA has several advantages for lab experiments. BISA is a small molecule that can easily penetrate cellular membranes, making it suitable for in vitro and in vivo studies. BISA is also stable under physiological conditions, making it suitable for long-term studies. However, BISA has some limitations for lab experiments. BISA has low solubility in water, which may limit its use in aqueous environments. BISA may also have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BISA. One potential direction is to investigate the structure-activity relationship of BISA and its analogs. This may help to identify more potent and selective inhibitors of enzymes that are involved in various physiological processes. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of BISA in vivo. This may help to determine the optimal dosage and administration route for BISA. Finally, further studies are needed to investigate the potential therapeutic applications of BISA in various diseases, including neurodegenerative diseases and cancer.
Conclusion:
In conclusion, BISA is a novel compound with potential applications in scientific research. BISA has been synthesized through a simple and efficient method and has been shown to inhibit the activity of certain enzymes and have anti-inflammatory and antioxidant properties. BISA has several advantages for lab experiments, including its small size and stability. However, BISA also has some limitations, including its low solubility in water and potential off-target effects. There are several future directions for research on BISA, including investigating its structure-activity relationship, pharmacokinetics and pharmacodynamics, and potential therapeutic applications.
Synthesis Methods
BISA can be synthesized through a simple and efficient method that involves the reaction of 2-aminobenzophenone with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields BISA as a white solid with a high yield and purity. The synthesis method is scalable, making it suitable for large-scale production of BISA.
Scientific Research Applications
BISA has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. BISA has been shown to inhibit the activity of certain enzymes, including cholinesterases and tyrosinases, which are involved in various physiological processes. BISA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
Product Name |
N-(biphenyl-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide |
|---|---|
Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H16N2O3/c25-20(14-24-21(26)17-11-4-5-12-18(17)22(24)27)23-19-13-7-6-10-16(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25) |
InChI Key |
FVQPFTYIXVGFJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)




![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)